

"Efficacy of Chloramine-B against different microbial strains compared to other disinfectants"

Author: BenchChem Technical Support Team. **Date:** December 2025

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A Comparative Analysis of Chloramine-B's Efficacy Against Microbial Strains

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Disinfectant Performance

In the critical landscape of microbial control, the selection of an appropriate disinfectant is paramount to ensuring the validity of research and the safety of pharmaceutical products. This guide provides a detailed comparison of the efficacy of Chloramine-B, a chlorinated sulfonamide, against a variety of microbial strains, benchmarked against other commonly used disinfectants. The following data, compiled from various scientific studies, is intended to offer a quantitative basis for informed decision-making in laboratory and manufacturing settings.

Quantitative Efficacy Comparison

The antimicrobial efficacy of a disinfectant is typically measured by its ability to reduce a microbial population, often expressed as a logarithmic (log) reduction. The following tables summarize the performance of Chloramine-B and other disinfectants against key bacterial, fungal, and viral strains.

Table 1: Bactericidal Efficacy

Disinfectant	Microbial Strain	Concentration	Contact Time	Log Reduction
Chloramine-T	Escherichia coli	0.036 mM	1 min	3
Chloramine-T	Staphylococcus aureus	0.036 mM	5 min	3
Chloramine-T*	Pseudomonas aeruginosa	0.107 mM	5 min	3
Monochloramine	Escherichia coli	50 ppm	< 1 min	>6.5
Monochloramine	Listeria monocytogenes	50 ppm	< 1 min	>6.5
Monochloramine	Pseudomonas fluorescens	50 ppm	< 1 min	4.2
Sodium Hypochlorite	Escherichia coli	50 ppm	< 1 min	>6.5
Sodium Hypochlorite	Listeria monocytogenes	50 ppm	< 1 min	>6.5
Sodium Hypochlorite	Pseudomonas fluorescens	50 ppm	< 1 min	1.2
Peracetic Acid	Salmonella Typhimurium	20 ppm	5 min	Complete Kill
Glutaraldehyde	Various Bacteria	0.5-1%	10 min	Effective Inactivation

*Note: Data for Chloramine-T is presented as a close surrogate for Chloramine-B, as they share a similar active chlorine mechanism.[1]

Table 2: Fungicidal Efficacy

Disinfectant	Microbial Strain	Concentration	Contact Time	Log Reduction
Chloramine-T	Candida albicans	0.355 mM	30 sec	2
Chloramine-T	Aspergillus fumigatus	0.355 mM	60 min	>2
Chloramine-T*	Aspergillus flavus	0.355 mM	60 min	>2
Sodium Hypochlorite	Candida albicans	4.19-16.79 mmol/L	-	Fungicidal
Peracetic Acid	Aspergillus niger	50 ppm	60 min	Complete Inactivation
Peracetic Acid	Candida albicans	-	> 3 hours	Complete Inhibition

*Note: Data for Chloramine-T is presented as a close surrogate for Chloramine-B.[1]

Table 3: Virucidal Efficacy (CT Values for Log Reduction)

CT value represents the product of disinfectant concentration (mg/L) and contact time (min). A lower CT value indicates higher efficacy.

Disinfectant	Virus	pH	Temperature (°C)	CT for 2-log Reduction	CT for 3-log Reduction	CT for 4-log Reduction
Monochloramine	Human Adenovirus 2	8	5	-	1600	2300 (estimated)
Monochloramine	Echovirus 1	7	5	8	18	-
Monochloramine	Echovirus 11	7	5	-	1300	-
Monochloramine	Coxsackievirus B5	7	5	-	-	-
Free Chlorine	Coxsackievirus B5	7	5	-	-	7.4
Free Chlorine	Murine Norovirus	7	5	-	-	<7.4
Glutaraldehyde	Adenovirus	-	20	<0.625 (for ≥4.54 log reduction in 5 min at 125 ppm)		
Glutaraldehyde	Murine Norovirus	-	20	-	-	20,000 (for ≥4.26 log reduction in 5 min at 4000 ppm)

Note: The data for monochloramine provides a reference for the virucidal activity of chloramines.[\[2\]](#)[\[3\]](#)

Experimental Protocols

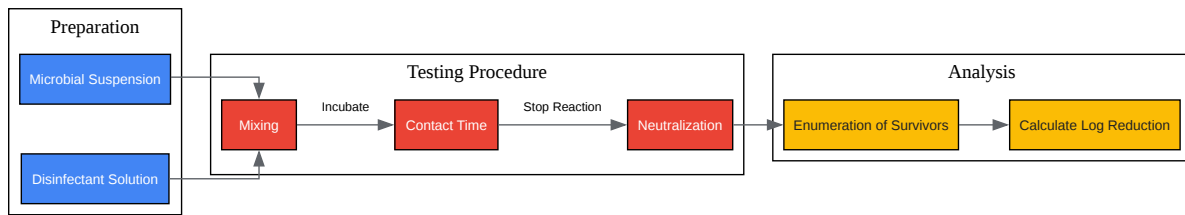
The data presented in this guide are derived from studies employing standardized methodologies for assessing disinfectant efficacy. The two primary methods referenced are suspension tests and carrier tests.

Quantitative Suspension Test (e.g., EN 14476 for Viruses)

This method evaluates the efficacy of a disinfectant against a microbial suspension under controlled conditions.

Methodology:

- **Preparation of Microbial Suspension:** A standardized suspension of the test microorganism (bacterium, fungus, or virus) is prepared in a suitable medium.
- **Disinfectant Solution:** The disinfectant is prepared at the desired concentration in standardized hard water or another specified diluent.
- **Contact:** A defined volume of the microbial suspension is mixed with a volume of the disinfectant solution.
- **Contact Time:** The mixture is maintained at a specific temperature for a predetermined contact time.
- **Neutralization:** At the end of the contact time, the antimicrobial action of the disinfectant is immediately stopped by adding a validated neutralizer.
- **Enumeration:** The number of surviving microorganisms in the neutralized mixture is determined using appropriate culture techniques (e.g., plating for bacteria and fungi, or cell culture assays for viruses).
- **Calculation of Log Reduction:** The log reduction is calculated by comparing the number of viable microorganisms in the treated sample to the initial number in the control sample (treated with a placebo).



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Diagram 1: Quantitative Suspension Test Workflow

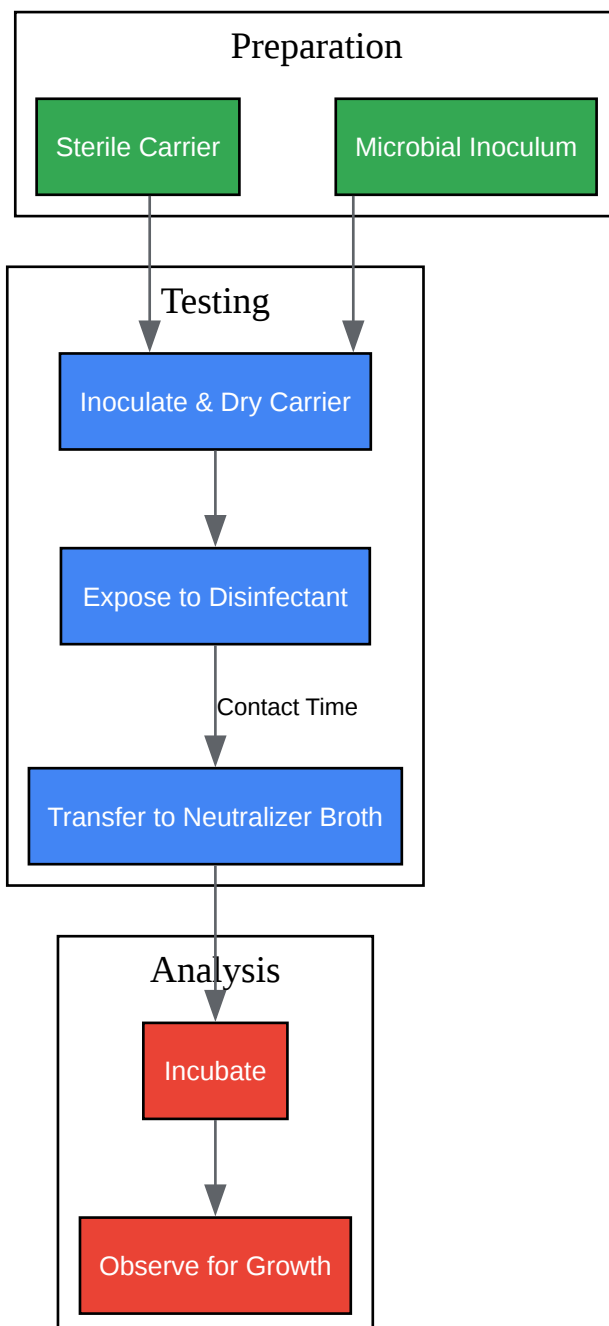
Quantitative Carrier Test (e.g., AOAC Use-Dilution Method)

This method assesses the efficacy of a disinfectant on a contaminated, non-porous surface, simulating real-world conditions.

Methodology:

- **Carrier Preparation:** Standardized carriers (typically small stainless steel cylinders or glass slides) are cleaned and sterilized.
- **Inoculation:** The carriers are immersed in a standardized culture of the test microorganism and then dried under controlled conditions to create a contaminated surface.
- **Exposure:** The inoculated carriers are individually placed in a solution of the disinfectant at the specified concentration for the designated contact time.
- **Neutralization and Recovery:** After the contact time, each carrier is transferred to a tube containing a specific growth medium with a neutralizer to inactivate the disinfectant and recover any surviving microorganisms.
- **Incubation:** The tubes are incubated under conditions suitable for the growth of the test microorganism.

- **Assessment:** The tubes are observed for signs of microbial growth (e.g., turbidity). The number of carriers showing growth is recorded.
- **Efficacy Determination:** The effectiveness of the disinfectant is determined based on the number of carriers on which the microorganism was killed. For a "pass," a certain number of carriers must show no growth.



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Diagram 2: Quantitative Carrier Test Workflow

Concluding Remarks

Chloramine-B demonstrates broad-spectrum antimicrobial activity. The choice of disinfectant should be guided by the specific microbial challenge, the nature of the surface or medium to be disinfected, and the required contact time. The data and protocols presented here offer a foundational resource for the rational selection and validation of disinfectants in scientific and pharmaceutical environments. It is crucial to consult the original research and regulatory guidelines when developing and implementing disinfection protocols.

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